![molecular formula C6H6BrNO B189597 3-Bromo-5-methoxypyridine CAS No. 50720-12-2](/img/structure/B189597.png)
3-Bromo-5-methoxypyridine
Overview
Description
3-Bromo-5-methoxypyridine is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has the empirical formula C6H6BrNO and a molecular weight of 188.02 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-methoxypyridine can be represented by the SMILES stringCOC1=CN=CC(Br)=C1
. This indicates that the molecule consists of a pyridine ring with a bromine atom and a methoxy group attached at the 3rd and 5th positions, respectively. Chemical Reactions Analysis
While specific chemical reactions involving 3-Bromo-5-methoxypyridine are not detailed in the search results, it is noted that this compound can be used as a biochemical reagent in life science related research .Physical And Chemical Properties Analysis
3-Bromo-5-methoxypyridine is a white to yellow low melting solid . It has a density of 1.530±0.06 g/cm3, a melting point of 31-35 °C, and a boiling point of 212.2±20.0 °C . The compound also has a molar refractivity of 38.7±0.3 cm3, a polar surface area of 22 Å2, and a molar volume of 122.8±3.0 cm3 .Scientific Research Applications
Synthesis of Functionalised Pyridines and Bicyclic δ-Lactams : 3-Bromo-5-methoxypyridine is used in the synthesis of 5-functionalised 2-methoxypyridines, which are further transformed into bicyclic δ-lactams. This process involves magnesium 'ate' complexes as key reagents and showcases the chemical's role in complex organic synthesis processes (Sośnicki, 2009).
Precursor for 2,3-Pyridyne : It serves as a practical precursor for substituted 2,3-pyridyne, a reactive intermediate in organic chemistry. This derivative reacts regioselectively with certain furans, demonstrating its utility in targeted organic synthesis (Walters, Carter, & Banerjee, 1992).
Nitration Studies : Research has shown that 3-Bromo-5-methoxypyridine reacts uniquely during nitration processes, yielding specific nitro derivatives. This indicates its selective reactivity, useful in designing specific chemical reactions (Hertog, Ammers, & Schukking, 2010).
Synthesis of Pharmacologically Active Compounds : It is instrumental in synthesizing dopamine and serotonin receptor antagonists, highlighting its significance in medicinal chemistry and drug development (Hirokawa, Horikawa, & Kato, 2000).
Material Science Applications : Its derivatives have been used in the synthesis of new zinc phthalocyanine compounds with potential applications in photodynamic therapy for cancer treatment, demonstrating its role in the development of novel therapeutic agents (Pişkin, Canpolat, & Öztürk, 2020).
Safety And Hazards
properties
IUPAC Name |
3-bromo-5-methoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO/c1-9-6-2-5(7)3-8-4-6/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWUIWQMJFAWJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90355758 | |
Record name | 3-Bromo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxypyridine | |
CAS RN |
50720-12-2 | |
Record name | 3-Bromo-5-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90355758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-5-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Bromo-5-methoxypyridine be used to synthesize complex molecules?
A1: Yes, 3-Bromo-5-methoxypyridine acts as a versatile building block in organic synthesis. Research demonstrates its utility in synthesizing tetrahydroindolizidines, a class of compounds found in many bioactive alkaloids. [] Specifically, 3-Bromo-5-methoxypyridine reacts with tert-butyl diazoacetate and a 3-alkenyloxindole in the presence of an iron(III) catalyst to produce the desired tetrahydroindolizidine in good yield (83%). [] This reaction proceeds through a catalytic cycle involving the formation of a pyridinium ylide intermediate. []
Q2: How does the presence of a methoxy group at the 5-position influence the reactivity of 3-Bromo-5-methoxypyridine in nitration reactions?
A2: Interestingly, the 5-methoxy group in 3-Bromo-5-methoxypyridine directs nitration to the 6-position. [] This regioselectivity contrasts with the behavior of other substituted pyridine N-oxides, where nitration typically occurs at the 4-position. [] This difference highlights the significant impact of substituent position on the reactivity of pyridine N-oxides.
Q3: Can 3-Bromo-5-methoxypyridine participate in metal-catalyzed coupling reactions?
A3: Yes, 3-Bromo-5-methoxypyridine readily undergoes the Mizoroki-Heck reaction with fluorous alkenes. [] This palladium-catalyzed coupling reaction allows for the introduction of fluorous chains onto the pyridine ring, providing access to potentially valuable fluorinated building blocks. []
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